molecular formula C44H42N4O6 B12403238 Dbco-peg2-dbco

Dbco-peg2-dbco

Cat. No.: B12403238
M. Wt: 722.8 g/mol
InChI Key: GPRBYNSGOSAHPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dbco-peg2-dbco: is a polyethylene glycol linker containing two terminal dibenzocyclooctyne groups. The dibenzocyclooctyne groups are commonly used for copper-free click chemistry reactions due to their strain-promoted high energy. The hydrophilic polyethylene glycol chain allows for increased water solubility .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dbco-peg2-dbco involves the reaction of dibenzocyclooctyne-carboxyl with polyethylene glycol. The reaction typically occurs in the presence of a coupling agent such as pentafluorophenol and a base like triethylamine. The reaction conditions include using dichloromethane as a solvent and maintaining the reaction at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified and characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry .

Mechanism of Action

The mechanism of action of Dbco-peg2-dbco involves the strain-promoted azide-alkyne cycloaddition reaction. The dibenzocyclooctyne groups react with azide-bearing compounds to form stable triazole linkages. This reaction is highly efficient and does not require a copper catalyst, making it suitable for various biological and chemical applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C44H42N4O6

Molecular Weight

722.8 g/mol

IUPAC Name

4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-N-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethyl]-4-oxobutanamide

InChI

InChI=1S/C44H42N4O6/c49-41(21-23-43(51)47-31-37-13-3-1-9-33(37)17-19-35-11-5-7-15-39(35)47)45-25-27-53-29-30-54-28-26-46-42(50)22-24-44(52)48-32-38-14-4-2-10-34(38)18-20-36-12-6-8-16-40(36)48/h1-16H,21-32H2,(H,45,49)(H,46,50)

InChI Key

GPRBYNSGOSAHPU-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64

Origin of Product

United States

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